molecular formula C8H6Cl2O B1353022 2-(Chloromethyl)benzoyl chloride CAS No. 42908-86-1

2-(Chloromethyl)benzoyl chloride

Cat. No. B1353022
CAS RN: 42908-86-1
M. Wt: 189.04 g/mol
InChI Key: TXZFBHYDQGYOIT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H6Cl2O . It is also known by other names such as α-Chloro-o-toluoyl chloride .


Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)benzoyl chloride is represented by the linear formula C8H6Cl2O . Its empirical formula is also C8H6Cl2O .


Physical And Chemical Properties Analysis

2-(Chloromethyl)benzoyl chloride is a liquid . It has a molecular weight of 189.04 . Its melting point is 17°C and its boiling point is 265°C .

Scientific Research Applications

Synthesis of Azaindoles

Zhang et al. (2002) explored the conditions for attaching acetyl chloride, benzoyl chloride, and chloromethyl oxalate to the 3-position of azaindoles. They found the best results with an excess of AlCl(3) in CH(2)Cl(2) followed by the addition of an acyl chloride at room temperature, suggesting a potential application in the synthesis of azaindoles (Zhang et al., 2002).

Synthesis of Benzizoselenazol-3(2H)-ones

Lisiak and Młochowski (2009) demonstrated the use of 2-(chloroseleno)benzoyl chloride in the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones. The treatment of 2-acylbenzo[b]selenophen-3(2H)-ones with nitrogen nucleophiles led to the formation of 2-substituted 3-hydroxybenzo[b]selenophenes (Lisiak & Młochowski, 2009).

Reactions with Nucleophiles

The study by Osajda and Młochowski (2002) investigated the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles. They found that the most reactive was a primary amino group, which simultaneously underwent selenenylation–acylation. This suggests applications in chemical synthesis involving these functional groups (Osajda & Młochowski, 2002).

Antimicrobial Activity in Polymer Films

Matche, Kulkarni, and Raj (2006) found that benzoyl chloride, which is related to 2-(chloromethyl)benzoyl chloride, has applications in controlling microbial contamination in food preservation. They incorporated benzoyl chloride into an ethylene acrylic acid polymer matrix and observed antimicrobial activity against Penicillium sp. and Aspergillus sp. (Matche et al., 2006).

Production of Substituted Naphthalenes and Anthracenes

Yasukawa et al. (2002) showed that benzoyl chlorides can react with dialkylacetylenes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This indicates a role in the production of complex organic compounds with potential applications in materials science and organic electronics (Yasukawa et al., 2002).

Scientific Research Applications of 2-(Chloromethyl)benzoyl Chloride

Nucleophilic Acyl Substitution

Bachl and Díaz (2010) achieved a 61% yield of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) through nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride. This study highlights the chemical's potential in synthesizing complex organic molecules, especially in pharmaceutical and material science applications (Bachl & Díaz, 2010).

Reactivity with E-Cl Bonds

Padělková et al. (2013) investigated the reactivity of (L(CN))(2)Sn with benzoyl chloride and other substrates containing E-Cl bonds, highlighting its utility in organometallic chemistry and potential applications in catalyst development and materials science (Padělková et al., 2013).

Corrosion Inhibition

Chafiq et al. (2020) synthesized two new compounds using benzoyl chloride for inhibiting mild steel corrosion in HCl. This indicates its role in developing eco-friendly corrosion inhibitors, particularly in industrial applications (Chafiq et al., 2020).

Enzyme Inhibition

Abbasi et al. (2020) synthesized benzamide derivatives using 4-(chloromethyl)benzoyl chloride, demonstrating significant inhibitory effects on the butyrylcholinesterase enzyme. This suggests its application in medicinal chemistry, particularly in developing therapeutics for diseases like Alzheimer's (Abbasi et al., 2020).

Annulative Coupling in Organic Synthesis

Nagata et al. (2014) demonstrated the use of 2-arylbenzoyl chlorides in annulative coupling with alkynes to produce phenanthrene derivatives. This study indicates the role of 2-(chloromethyl)benzoyl chloride in advanced organic synthesis and material science (Nagata et al., 2014).

Photovoltaic Applications

Saelim et al. (2011) explored the use of 4-(chloromethyl)benzoyl chloride in enhancing the light-harvesting ability of natural dyes for dye-sensitized solar cells. This demonstrates its potential in renewable energy technologies, particularly in the development of more efficient solar cells (Saelim et al., 2011).

Safety And Hazards

Handling 2-(Chloromethyl)benzoyl chloride requires caution. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It should only be used outdoors or in a well-ventilated area .

Future Directions

A novel salicylic acid derivative called 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for new drug development .

properties

IUPAC Name

2-(chloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZFBHYDQGYOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195557
Record name 2-(Chloromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)benzoyl chloride

CAS RN

42908-86-1
Record name 2-(Chloromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42908-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)benzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)benzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)benzoyl chloride
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Synthesis routes and methods I

Procedure details

268 g (2 mol) of phthalide, 9.3 g (0.1 mol) of β-picoline and 3.1 g (0.05 mol) of crystalline boric acid (Riedel de Haen) were initially charged. At 140-150° C., a total of 245 g (2.45 mol) of gaseous phosgene was introduced over a period of 7 h. The mixture was then stirred at 140° C. for another hour. Excess phosgene was stripped using nitrogen, giving a discharge of 380 g having a content of 96 GC area % of o-chloro-ethylbenzoyl chloride and 1.4% of unreacted phthalide. ractional distillation of the crude discharge gave 340 g of o-chloromethylbenzoyl chloride (90% of theory) of a purity of >97%.
Quantity
268 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
catalyst
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
96
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
o-chloro-ethylbenzoyl chloride
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

2 mol of phthalide (268 g) were initially charged with 27.8 g of TPPO (0.1 mol) and 7.9 g (0.04 mol) of BF3 etherate. At 140-150° C., a total of 233 g of gaseous phosgene (2.33 mol) were introduced over a period of 8 h. After an extra stirring time of 1 h at 140° C., the excess phosgene was stripped using nitrogen. The discharge (415 g) contained 88.4 GC area % of o-chloro-methylbenzoyl chloride and 0.1% of phthalide. Fractional distillation of the crude discharge gave 363 g (96% of theory) of o-chloromethylbenzoyl chloride of a purity of 99.8%.
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
27.8 g
Type
catalyst
Reaction Step One
Name
Quantity
7.9 g
Type
catalyst
Reaction Step One
Quantity
233 g
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reactant
Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)benzoyl chloride
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Citations

For This Compound
36
Citations
WH Perkin, JFS Stone - Journal of the Chemical Society, Transactions, 1925 - pubs.rsc.org
… That the acid chloride fraction also contains 4-dichloromethyl-2-chloromethylbenzoyl chloride, CHC&*C,H,(C&Cl)*COCl, was demonstrated in …
Number of citations: 21 pubs.rsc.org
P Potaczek, M Piętka-Ottlik, J Młochowski - pg.gda.pl
The chemistry and reactivity of the isoindolinone ring system are currently an area of interest for many research groups due to its biological activity. It has been recognized that N-…
Number of citations: 0 www.pg.gda.pl
M Pietka-Ottlik, P Potaczek, E Piasecki, J Mlochowski - Molecules, 2010 - mdpi.com
Various N-substituted benzisoselenazol-3(2H)-ones and their non-selenium-containing analogues have been synthesized and tested against selected viruses (HHV-1, EMCV and VSV) …
Number of citations: 60 www.mdpi.com
M Bakavoli, A Davoodnia… - Journal of Chemical …, 2002 - journals.sagepub.com
… of a novel heterocyclic ring system, are synthesised in a regioselective manner via reaction of unsubstituted or substituted 1,2,4-triazole-3-thiones with 2-chloromethyl-benzoyl chloride …
Number of citations: 26 journals.sagepub.com
RA Michelin, G Facchin, P Uguagliati - Inorganic Chemistry, 1984 - ACS Publications
Isocyanides with functional substituents such as alcohols, 1 esters, 1 2-3 45ketones, 4, 5 amides, 6 nitriles, 3 sulfones, 4, 7 amines, 8 perhaloalkyls, 9 and-acetylenic C atoms10* have …
Number of citations: 51 pubs.acs.org
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2018 - Springer
Substituted 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines were synthesized by condensation of substituted 3-cyanopyridine-2(1H)-thiones with 2-(chloromethyl)benzamide and …
Number of citations: 5 link.springer.com
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2019 - Springer
A method for the preparation of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives has been developed. Alkylation of (2,2-dicyano-1-organylaminovinyl)thiolates with methyl …
Number of citations: 1 link.springer.com
M Hori, T Kataoka, H Shimizu… - The Journal of Organic …, 1987 - ACS Publications
The thermal reaction of 2-methyl-4-oxo-2-selenoniochroman-3-ide (4) in aprotic solvents afforded (E)-bis-[2-[(methylseleno) methyl] benzoyl] ethylene (5) andtrans-l, 2, 3-tris [2-[(…
Number of citations: 12 pubs.acs.org
S Ruchirawat, W Lertwanawatana, S Thianpatanagul… - Tetrahedron letters, 1984 - Elsevier
Tetrahedron Letters,Vo1.25,No.32,pp 3485-3488,1984 0040-4039/84 $3.00 + .OO Printed in Great Britain 01984 Pergamon Press Ltd. A Page 1 Tetrahedron Letters,Vo1.25,No.32,pp …
Number of citations: 25 www.sciencedirect.com
BP Charrette - 2016 - search.proquest.com
Benzodiazepinones and cyclopropylquinazolinamines were designed and synthesized with the goal of creating ligands for the subdomain IIa of the hepatitis C virus (HCV) internal …
Number of citations: 3 search.proquest.com

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